Cas no 360768-57-6 (4-Ethynyl-4'-propyl-1,1'-biphenyl)

4-Ethynyl-4'-propyl-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
-
- 4-Ethynyl-4'-propyl-1,1'-biphenyl
- 4-Ethynyl-4'-propylbiphenyl
- 1-ethynyl-4-(4-propylphenyl)benzene
- 4-Propyl-4'-ethynyl-1,1'-biphenyl
- 4-Propyl-4'-ethynylbiphenyl
- ZBSZCHDBZRCUES-UHFFFAOYSA-N
- 4-Ethynyl-4-propyl-1,1-Biphenyl
- 4-trans(4-ethyl cyclohexyl) iodobenzene
- OR399019
- AB1008285
- ST24043714
- 4-Ethynyl-4''-propyl-1,1''-biphenyl
- SB66916
- T72362
- DS-13541
- DTXSID50600251
- 4-Ethynyl-4 inverted exclamation mark -propylbiphenyl
- SY116032
- CS-0152417
- DB-069308
- 360768-57-6
- MFCD18072535
- AKOS015909766
-
- MDL: MFCD18072535
- インチ: 1S/C17H16/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-13H,3,5H2,1H3
- InChIKey: ZBSZCHDBZRCUES-UHFFFAOYSA-N
- ほほえんだ: C([H])([H])(C([H])([H])C([H])([H])[H])C1C([H])=C([H])C(C2C([H])=C([H])C(C#C[H])=C([H])C=2[H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 220.12528
- どういたいしつりょう: 220.125200510g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.01±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (6.4E-5 g/L) (25 ºC),
- PSA: 0
4-Ethynyl-4'-propyl-1,1'-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB505941-1 g |
4-Ethynyl-4'-propylbiphenyl; . |
360768-57-6 | 1g |
€84.90 | 2023-04-18 | ||
eNovation Chemicals LLC | D378727-25g |
4-Ethynyl-4'-propyl-1,1'-Biphenyl |
360768-57-6 | 97% | 25g |
$270 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE333-5g |
4-Ethynyl-4'-propyl-1,1'-biphenyl |
360768-57-6 | 95+% | 5g |
410.0CNY | 2021-08-03 | |
abcr | AB505941-5 g |
4-Ethynyl-4'-propylbiphenyl; . |
360768-57-6 | 5g |
€135.50 | 2023-04-18 | ||
Apollo Scientific | OR399019-10g |
4-Ethynyl-4'-propylbiphenyl |
360768-57-6 | 95% | 10g |
£80.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223057-25g |
4-Ethynyl-4'-propyl-1,1'-biphenyl |
360768-57-6 | 98% | 25g |
¥592.00 | 2024-05-16 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1231-5G |
4-Ethynyl-4'-propylbiphenyl |
360768-57-6 | >98.0%(GC) | 5g |
¥2790.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE333-1g |
4-Ethynyl-4'-propyl-1,1'-biphenyl |
360768-57-6 | 95+% | 1g |
121.0CNY | 2021-08-03 | |
abcr | AB505941-25 g |
4-Ethynyl-4'-propylbiphenyl; . |
360768-57-6 | 25g |
€299.40 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223057-500g |
4-Ethynyl-4'-propyl-1,1'-biphenyl |
360768-57-6 | 98% | 500g |
¥5623.00 | 2024-05-16 |
4-Ethynyl-4'-propyl-1,1'-biphenyl 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
4-Ethynyl-4'-propyl-1,1'-biphenylに関する追加情報
Professional Introduction to 4-Ethynyl-4'-propyl-1,1'-biphenyl (CAS No. 360768-57-6)
4-Ethynyl-4'-propyl-1,1'-biphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 360768-57-6, is a specialized organic compound that has garnered significant attention in the field of advanced materials and pharmaceutical research. This biphenyl derivative, characterized by its ethynyl and propyl substituents, exhibits unique structural and electronic properties that make it a valuable candidate for various applications, particularly in the development of organic electronics and medicinal chemistry.
The molecular structure of 4-Ethynyl-4'-propyl-1,1'-biphenyl consists of two phenyl rings connected at the 1 and 1' positions, with an ethynyl group (-C≡CH) attached to one ring and a propyl group (-CH₂CH₂CH₃) attached to the other. This configuration imparts distinct chemical reactivity and electronic characteristics, making it a versatile building block for synthesizing more complex molecules. The presence of the ethynyl group, in particular, facilitates further functionalization through reactions such as Sonogashira coupling, which is widely used in organic synthesis to introduce carbon-carbon triple bonds.
In recent years, 4-Ethynyl-4'-propyl-1,1'-biphenyl has been extensively studied for its potential applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. Its extended π-conjugation system and tunable energy levels make it an ideal candidate for optimizing the performance of these devices. For instance, researchers have demonstrated that incorporating 4-Ethynyl-4'-propyl-1,1'-biphenyl into OLED architectures can enhance light emission efficiency and device stability. The propyl group also contributes to improved solubility in common organic solvents, facilitating solution-based processing techniques such as spin-coating and inkjet printing.
Moreover, the pharmaceutical relevance of 4-Ethynyl-4'-propyl-1,1'-biphenyl has not gone unnoticed. Its biphenyl core is a common motif in many bioactive molecules, and modifications at the para positions can significantly influence biological activity. Preliminary studies have suggested that derivatives of this compound may exhibit properties relevant to drug development, such as kinase inhibition or antimicrobial activity. The ethynyl substituent provides a handle for further derivatization, allowing chemists to explore a wide range of pharmacophores without altering the fundamental structural framework.
One of the most exciting aspects of 4-Ethynyl-4'-propyl-1,1'-biphenyl is its potential in materials science applications beyond electronics. For example, its ability to form stable π-stacking interactions with other aromatic compounds makes it suitable for use as a ligand or scaffold in supramolecular chemistry. Researchers have explored its use in creating self-assembled structures with precise molecular architectures, which could have implications for drug delivery systems or molecular sensors. The propyl group's hydrophobic nature also allows for tuning the solubility and surface properties of these materials, making them adaptable to diverse environments.
The synthesis of 4-Ethynyl-4'-propyl-1,1'-biphenyl typically involves multi-step organic reactions starting from commercially available biphenyl derivatives. One common approach involves the bromination of biphenyl at the desired positions followed by cross-coupling reactions with ethynyllithium or acetylene derivatives. The propylation step can then be achieved through nucleophilic substitution or metal-catalyzed addition reactions. These synthetic strategies highlight the compound's accessibility and flexibility for further chemical manipulation.
Recent advances in computational chemistry have also contributed to a deeper understanding of the electronic properties of 4-Ethynyl-4'-propyl-1,1'-biphenyl. Density functional theory (DFT) calculations have revealed insights into its excited-state behavior and charge transport mechanisms, which are critical for optimizing its performance in optoelectronic devices. These theoretical studies complement experimental work by providing quantitative predictions about molecular properties that are difficult to measure directly.
In conclusion, 4-Ethynyl-4'-propytl-l,bipbenytl (CAS No. 360768 -57 -6) is a multifaceted compound with significant potential across multiple disciplines including advanced materials science and pharmaceutical research Its unique structural features enable diverse applications from organic electronics to supramolecular chemistry making it a subject of intense scientific investigation The ongoing exploration of its properties and functionalities promises to yield new insights and innovations in these fields
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